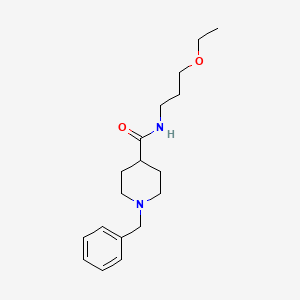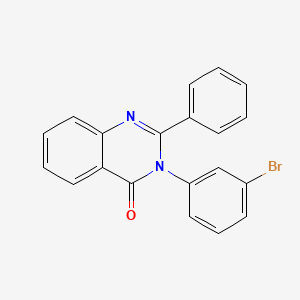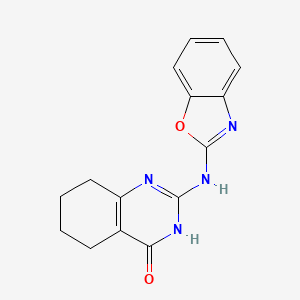
1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is a common scaffold in medicinal chemistry.
Synthetic Route: One common method involves the reaction of 1-benzylpiperidine with 3-ethoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions: The reactions are typically carried out under mild to moderate conditions, with reaction times ranging from a few hours to several days, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Medicine: It is explored for its potential as a drug candidate due to its ability to interact with specific biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it may interact with other molecular pathways involved in cell signaling and metabolism, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Both compounds share a piperidine core structure but differ in their substituents and overall pharmacological profiles.
Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic applications.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity, used in the treatment of cognitive disorders.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H28N2O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-benzyl-N-(3-ethoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-2-22-14-6-11-19-18(21)17-9-12-20(13-10-17)15-16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3,(H,19,21) |
Clave InChI |
SLDWLZGFDVWVAM-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15148880.png)
![5-(4-Pentylcyclohexyl)-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B15148900.png)

![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B15148915.png)
![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)


